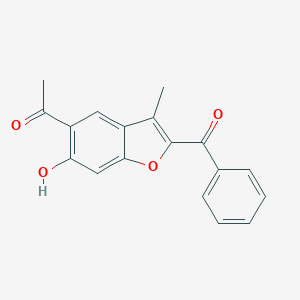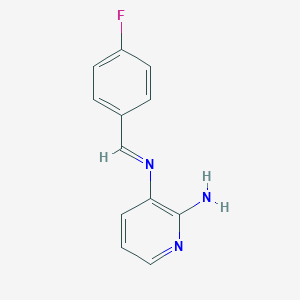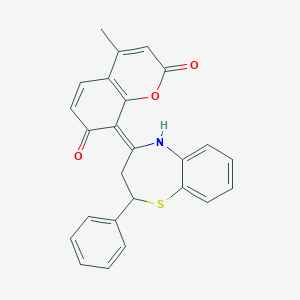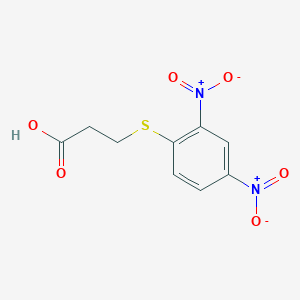![molecular formula C12H7ClN4OS B304757 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304757.png)
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as CTPI, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling pathways. 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus. 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be sensitive to light and air, which can affect its stability and purity.
Orientations Futures
There are several future directions for the study of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential area of research is the development of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one-based therapeutics for the treatment of cancer and neurological disorders. Another area of research is the development of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one-based organic semiconductors for use in electronic devices. Additionally, the use of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one as a pesticide in agriculture warrants further investigation.
Conclusion:
In summary, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its biological activity by inhibiting various enzymes and signaling pathways and exhibits a range of biochemical and physiological effects. While 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has some limitations for lab experiments, it is a promising candidate for the development of new therapeutic agents, organic semiconductors, and pesticides.
Méthodes De Synthèse
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be synthesized through a multistep reaction using 4-chlorobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate as starting materials. The reaction involves the formation of a Schiff base followed by cyclization and oxidation to yield 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. The synthesis of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been optimized by various research groups to improve yield and purity.
Applications De Recherche Scientifique
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial activities. 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential use in the development of organic semiconductors and as a pesticide in agriculture.
Propriétés
Nom du produit |
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Formule moléculaire |
C12H7ClN4OS |
Poids moléculaire |
290.73 g/mol |
Nom IUPAC |
(6E)-6-[(4-chlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H7ClN4OS/c13-8-3-1-7(2-4-8)5-9-10(14)17-12(16-11(9)18)19-6-15-17/h1-6,14H/b9-5+,14-10? |
Clé InChI |
QVUPYJBJSXLFPY-DKVUJQLHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/2\C(=N)N3C(=NC2=O)SC=N3)Cl |
SMILES |
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)




![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


